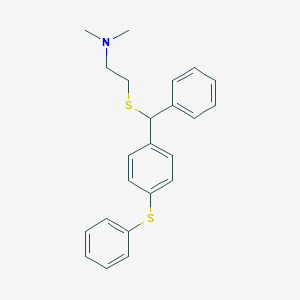

N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine

Übersicht

Beschreibung

N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine is an organic compound with the molecular formula C23H25NS2 This compound is characterized by its complex structure, which includes a dimethylamino group, a thioether linkage, and a phenylthio-substituted benzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine typically involves multi-step organic reactions. One common method includes the reaction of N,N-dimethylethanolamine with a phenylthio-substituted benzyl halide under basic conditions to form the desired thioether linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the thioether linkage.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thioether derivatives.

Substitution: Nitrated or halogenated aromatic derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s thioether and aromatic groups allow it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to potential biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-Dimethylphenethylamine: A simpler analog with a phenethylamine structure.

N,N-Dimethyl-2-phenylethylamine: Lacks the thioether and phenylthio groups.

N,N-Dimethyl-2-(phenylthio)ethylamine: Contains a thioether linkage but lacks the additional aromatic substitution.

Uniqueness

N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine is unique due to its combination of a dimethylamino group, a thioether linkage, and a phenylthio-substituted benzyl group

Biologische Aktivität

N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine, commonly referred to as the compound with CAS number 102559-50-2, is a thioether derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C23H25NS2

- Molar Mass : 379.58 g/mol

The compound features a thioether linkage and a dimethylamino group, which are critical for its biological activity. The presence of phenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Serotonin Reuptake Inhibition : Similar compounds have been identified as potent serotonin reuptake inhibitors (SSRIs), which may suggest that this compound could exhibit similar properties. SSRIs are known to enhance serotonin levels in the synaptic cleft, impacting mood and anxiety disorders .

- Mutagenic Potential : The compound's structural analogs have been studied for their mutagenic properties. For instance, related benzylating agents have shown mutagenicity in Salmonella typhimurium, indicating that structural similarities might confer similar risks .

- Enzymatic Activation : Some studies suggest that compounds like this may require metabolic activation by liver enzymes to exert their biological effects, which could lead to the formation of reactive intermediates capable of interacting with DNA .

In Vitro Studies

Recent studies have focused on the interaction of this compound with various biological systems:

Case Studies

- Case Study on SSRIs : A study investigated the pharmacological profile of similar thioether compounds and found significant antidepressant-like effects in animal models, suggesting potential therapeutic applications for mood disorders.

- Mutagenicity Assessment : A series of experiments evaluated the mutagenic potential of related compounds in bacterial assays, revealing that certain structural modifications could enhance or diminish mutagenic activity.

Safety and Toxicology

Understanding the safety profile is crucial for any potential therapeutic use. Preliminary data indicate that while some analogs exhibit beneficial pharmacological effects, they may also pose risks associated with mutagenicity and cytotoxicity. Further toxicological evaluations are necessary to fully assess the safety of this compound.

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-[phenyl-(4-phenylsulfanylphenyl)methyl]sulfanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NS2/c1-24(2)17-18-25-23(19-9-5-3-6-10-19)20-13-15-22(16-14-20)26-21-11-7-4-8-12-21/h3-16,23H,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPYPSAPHMSKFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCSC(C1=CC=CC=C1)C2=CC=C(C=C2)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70907698 | |

| Record name | N,N-Dimethyl-2-({phenyl[4-(phenylsulfanyl)phenyl]methyl}sulfanyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70907698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102559-50-2 | |

| Record name | Ethylamine, N,N-dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102559502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-2-({phenyl[4-(phenylsulfanyl)phenyl]methyl}sulfanyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70907698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.